molecular formula C18H23N3O3 B6704015 N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide

N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide

Cat. No.: B6704015
M. Wt: 329.4 g/mol
InChI Key: CIVTVNJYVIVJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Properties

IUPAC Name

N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-13-5-4-6-15-16(8-10-24-18(13)15)20-17(22)12-23-11-14-7-9-19-21(14)2/h4-7,9,16H,3,8,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVTVNJYVIVJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(CCO2)NC(=O)COCC3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide and a suitable base.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a nucleophilic substitution reaction involving a halogenated chromene derivative and 2-methylpyrazole.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the chromene-pyrazole intermediate and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide: Lacks the ethyl group, which may affect its biological activity and reactivity.

    N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-ethylpyrazol-3-yl)methoxy]acetamide: Contains an ethyl group on the pyrazole moiety, which may alter its chemical properties and applications.

Uniqueness

N-(8-ethyl-3,4-dihydro-2H-chromen-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.